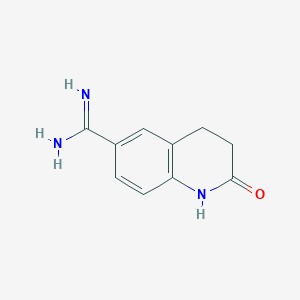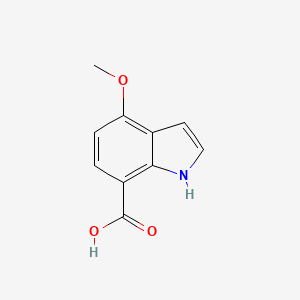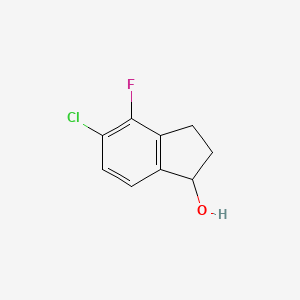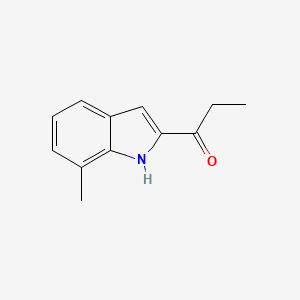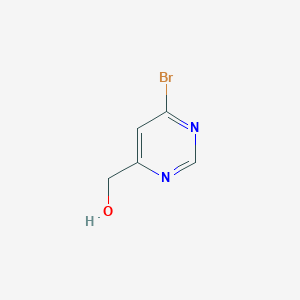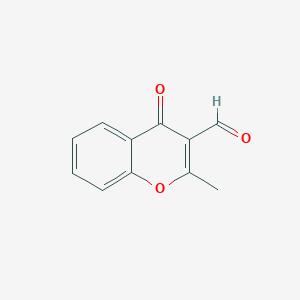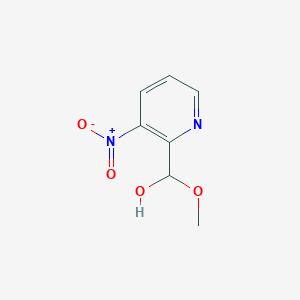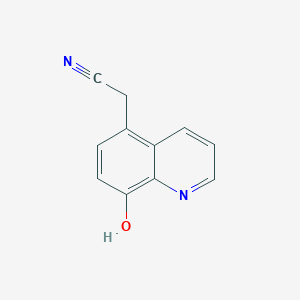
2-(8-Hydroxyquinolin-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Hydroxyquinolin-5-yl)acetonitrile is an organic compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic compounds with a wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the hydroxy group at the 8th position and the acetonitrile group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Hydroxyquinolin-5-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with a suitable alkylating agent such as bromoacetonitrile. The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(8-Hydroxyquinolin-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-(8-Hydroxyquinolin-5-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, anticancer, and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of corrosion inhibitors, dyes, and fluorescent probes.
Mechanism of Action
The mechanism of action of 2-(8-Hydroxyquinolin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group at the 8th position can chelate metal ions, leading to the inhibition of metalloenzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2-(8-Hydroxyquinolin-5-yl)acetonitrile can be compared with other similar compounds such as:
8-Hydroxyquinoline: Lacks the acetonitrile group, which imparts different chemical properties and biological activities.
2-(8-Hydroxyquinolin-5-yl)ethylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.
5,7-Dihydroxyquinoline: Contains additional hydroxy groups, resulting in different chemical behavior and biological effects.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(8-hydroxyquinolin-5-yl)acetonitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-5-8-3-4-10(14)11-9(8)2-1-7-13-11/h1-4,7,14H,5H2 |
InChI Key |
DWKVIBSCIQLUEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)
